molecular formula C11H13ClO3 B13688377 Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate

Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate

Cat. No.: B13688377
M. Wt: 228.67 g/mol
InChI Key: PRZJGUMJJFQCNP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-chlorophenyl and a 2-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(2-chlorophenyl)-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenyl)-2-oxo-propanoate or 2-(2-chlorophenyl)-2-carboxypropanoate.

    Reduction: Formation of 2-(2-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of 2-(2-substituted phenyl)-2-hydroxypropanoate derivatives.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 2-(2-bromophenyl)-2-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO3/c1-3-15-10(13)11(2,14)8-6-4-5-7-9(8)12/h4-7,14H,3H2,1-2H3

InChI Key

PRZJGUMJJFQCNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1Cl)O

Origin of Product

United States

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